5-Chloro-2-(isopropylamino)aniline
Overview
Description
5-Chloro-2-(isopropylamino)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro substituent at the 5-position and an isopropylamino group at the 2-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(isopropylamino)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 5-chloro-2-nitroaniline.
Reduction of Nitro Group: The nitro group in 5-chloro-2-nitroaniline is reduced to an amino group, resulting in 5-chloro-2-aminoaniline.
Alkylation: The amino group in 5-chloro-2-aminoaniline is alkylated with isopropylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(isopropylamino)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various reduced derivatives depending on the specific reducing agent used.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry: 5-Chloro-2-(isopropylamino)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(isopropylamino)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the isopropylamino group.
4-Chloro-2-(isopropylamino)aniline: Similar structure but with the chloro substituent at the 4-position.
2-(Isopropylamino)aniline: Similar structure but lacks the chloro substituent.
Uniqueness: 5-Chloro-2-(isopropylamino)aniline is unique due to the presence of both the chloro and isopropylamino groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-1-N-propan-2-ylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZYUYHBBMUCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370918 | |
Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89659-68-7 | |
Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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